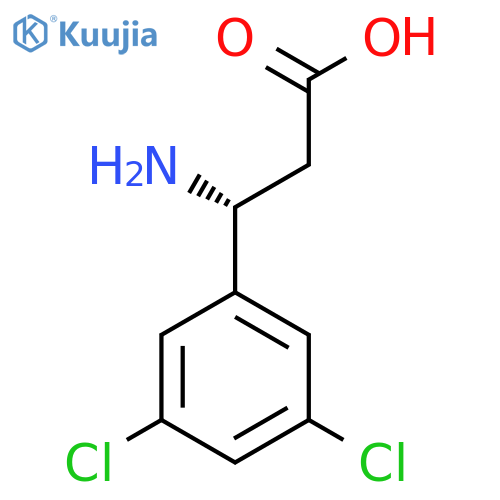

Cas no 1262192-05-1 ((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

- (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid

- (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid

-

- インチ: 1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

- InChIKey: MQEZPQHIAIRXQC-MRVPVSSYSA-N

- SMILES: ClC1C=C(C=C(C=1)[C@@H](CC(=O)O)N)Cl

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 203

- トポロジー分子極性表面積: 63.3

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846848-1g |

(R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid |

1262192-05-1 | 98% | 1g |

¥9198.00 | 2024-08-09 |

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

(3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acidに関する追加情報

(3R)-3-Amino-3-(3,5-Dichlorophenyl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 1262192-05-1, known as (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid, is a chiral amino acid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chiral center at the third carbon atom of the propanoic acid backbone, substituted with an amino group and a 3,5-dichlorophenyl ring. The presence of these substituents imparts distinct physicochemical properties and biological activities to the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid. Researchers have explored various methodologies to construct this compound, including asymmetric catalysis and enantioselective synthesis. These approaches have not only improved the yield and purity of the compound but also facilitated its scalability for potential industrial applications. The use of environmentally friendly reagents and conditions has further aligned these synthetic strategies with sustainable chemistry practices.

From a pharmacological perspective, (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid has been investigated for its potential as a building block in drug discovery. Its chiral nature makes it particularly valuable in the development of enantiomerically pure compounds, which are often required for studying stereo-specific interactions in biological systems. Recent studies have highlighted its role in modulating cellular signaling pathways and its potential as a lead compound for anti-inflammatory and neuroprotective agents.

The structural features of this compound also make it an attractive candidate for peptide synthesis. The amino group and carboxylic acid functionality allow for the formation of peptide bonds, enabling the construction of more complex molecules with tailored biological activities. This versatility has led to its exploration in the design of bioactive peptides and protein mimetics.

In terms of applications, (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid has been utilized in various research settings to study enzyme specificity and catalytic mechanisms. Its ability to act as a substrate or inhibitor for specific enzymes has provided valuable insights into enzyme kinetics and drug design principles.

Looking ahead, ongoing research aims to further elucidate the biological roles and therapeutic potentials of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in its application across diverse fields such as biotechnology, materials science, and medicine.

1262192-05-1 ((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid) Related Products

- 1262003-84-8([1,1'-Biphenyl]-3-carboxaldehyde, 2'-chloro-2,5'-dihydroxy-)

- 1326809-19-1(8-Benzyl-4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

- 2034462-00-3(3-benzyl-2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one)

- 924145-18-6(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)

- 2228161-90-6(4-(1-bromopropan-2-yl)-1-chloro-2-methoxybenzene)

- 1838653-58-9(1-((5-(Trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazol-3-amine)

- 2229291-63-6(3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)

- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)

- 2137767-76-9(4-(carboxymethyl)amino-4H,5H,6H,7H,8H-pyrazolo1,5-aazepine-2-carboxylic acid)

- 2138307-78-3(1,2-Benzisoxazole-3-carboxylic acid, 7-chloro-)